

# zimelidine Guillain-Barré syndrome case reports

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Zimelidine

CAS No.: 56775-88-3

Cat. No.: S547769

Get Quote

## FAQs on Zimelidine and GBS

**1. What is the established causal link between zimelidine and GBS?** Zimelidine was withdrawn from the global market after clear evidence emerged linking its use to the onset of Guillain-Barré syndrome [1] [2]. The serious, sometimes fatal, cases of this acute inflammatory neuropathy prompted its removal. Clinical reports indicated that the syndrome emerged as a rare but serious adverse effect, leading the manufacturer to withdraw the product within about two years of its introduction [2] [3].

**2. What were the clinical characteristics of GBS in reported cases?** Case reports from the period following zimelidine's launch described an acute inflammatory demyelinating neuropathy consistent with GBS [3]. Patients presented with symptoms such as distal weakness (sometimes more pronounced than proximal weakness), and some cases involved cranial nerve involvement [3]. Cerebrospinal fluid (CSF) analysis typically showed elevated protein levels, and nerve conduction studies in some patients demonstrated reduced conduction velocities [3].

**3. Besides GBS, what other significant adverse effects were reported?** In addition to GBS, zimelidine was associated with a broader "hypersensitivity reaction" involving multiple organs [1]. This reaction could include symptoms such as:

- Flu-like symptoms [1] [4]
- Skin exanthema (rashes) [1]
- Arthralgias (joint pain) [1]
- Eosinophilia (in some cases) [1]

The drug was also noted to potentially cause an increase in suicidal ideation and/or attempts among depressive patients [1].

**4. Are there established experimental models for studying this phenomenon?** Yes, research has utilized **Experimental Allergic Neuritis (EAN)** in Lewis rats as an animal model for Guillain-Barré syndrome [5]. Studies have shown that both **zime**lidine and its metabolite, nor**zime**lidine, can suppress the clinical signs of actively induced EAN [5]. This model is valuable for investigating the immunomodulatory mechanisms of drugs and the pathogenesis of autoimmune neuropathies.

## Quantitative Data Summary

The table below summarizes key data on **zime**lidine-associated GBS and related experimental findings.

Data Category	Summary of Findings
<b>GBS Incidence &amp; Timing</b>	Rare cases reported; led to worldwide withdrawal ~1.5-2 years post-launch [2] [3].
<b>Key Clinical Features</b>	Distal > proximal weakness; cranial nerve involvement; high CSF protein; reduced nerve conduction velocities [3].
<b>Related Adverse Effects</b>	Flu-like symptoms, urticaria, angioedema (also noted in fluoxetine overdose case) [6]. Hypersensitivity reaction with skin rash, arthralgias, eosinophilia [1].
<b>Pharmacokinetics</b>	Parent compound half-life: $8.4 \pm 2.0$ hours. Active metabolite (norzimelidine) half-life: $19.4 \pm 3.6$ hours [1].
<b>Experimental Model (EAN)</b>	Zimelidine & norzimelidine (20 mg/kg/day i.p.) suppressed clinical signs in Lewis rat EAN model [5]. In vitro: Reduced IFN- $\gamma$ secreting cells, suggesting immunomodulatory action [5].

## Experimental Protocol: Investigating Immunomodulatory Effects

This protocol is based on research that used Experimental Allergic Neuritis (EAN) to study the effects of **zimetidine** [5].

**Objective:** To evaluate the immunomodulatory potential of a drug candidate in an animal model of Guillain-Barré syndrome.

### 1. Model Induction:

- **Animals:** Use female Lewis rats (e.g., 6-8 weeks old).
- **Immunization:** Actively induce EAN by inoculating rats with bovine peripheral nerve myelin (BPM) combined with an adjuvant such as Complete Freund's Adjuvant (CFA).

### 2. Drug Administration:

- **Treatment Groups:** Include a vehicle control group and one or more groups receiving the test compound.
- **Dosage & Route:** Administer the test compound intraperitoneally. A prior study used **zimetidine** at a dose of 20 mg/kg/day [5].
- **Delivery Method:** Utilize osmotic mini-pumps for sustained drug delivery over the desired period (e.g., 1-2 weeks) to maintain constant plasma levels.
- **Timing:** Begin treatment on the same day as EAN induction.

### 3. Clinical Assessment:

- **Schedule:** Observe and score the animals daily for clinical signs of EAN.
- **Scoring System:** Use a standardized scale (e.g., 0 = normal, 1 = flaccid tail, 2 = moderate hindlimb weakness, 3 = severe hindlimb weakness, 4 = tetraparesis).

### 4. In Vitro Immunological Assays (ex vivo):

- **Cell Culture:** Isolate lymph node mononuclear cells (MNCs) from treated and control animals at the experiment's endpoint.
- **Stimulation:** Culture MNCs and stimulate them with:
  - **Antigen:** Bovine peripheral nerve myelin (BPM).
  - **Lectin:** Phytohemagglutinin (PHA) as a non-specific mitogen.
- **Readouts:**
  - **Immunospot Assay:** Quantify the number of interferon-gamma (IFN- $\gamma$ ) secreting cells, which reflects memory T-lymphocyte activation [5].
  - **Proliferation Assay:** Measure MNC proliferation in response to BPM or PHA, for example, via [3H]-thymidine incorporation.

## Troubleshooting Guide

### Challenge: Lack of efficacy in the EAN model.

- **Potential Cause:** Inadequate dosing or bioavailability.
- **Solution:** Conduct a pharmacokinetic study to verify the compound's plasma levels and tissue distribution. Adjust the dosage or formulation accordingly.

### Challenge: High toxicity in treated animals.

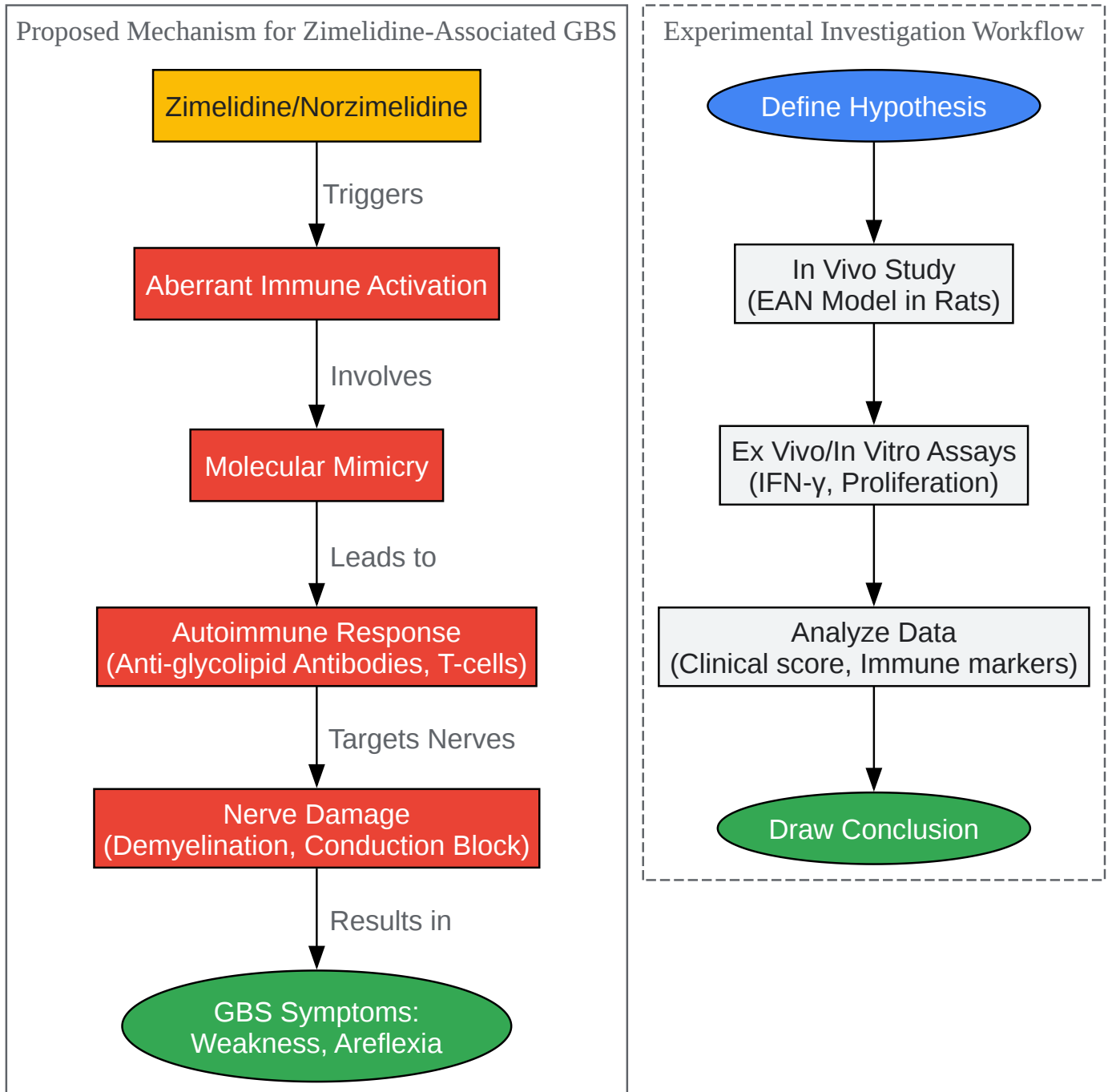
- **Potential Cause:** The tested concentration is too high.
- **Solution:** In vitro, a concentration of  $10^{-4}$  M was judged toxic for several antidepressants; use lower concentrations and perform dose-ranging studies to establish a safety window [5].

### Challenge: Variable clinical scores in the EAN model.

- **Potential Cause:** Inconsistent model induction.
- **Solution:** Standardize the preparation of the antigen (BPM) and the immunization procedure across all animals. Ensure random allocation to treatment groups.

## Proposed Mechanism and Workflow

The diagram below illustrates the hypothesized mechanism of **zimeclidine**-induced GBS and a general experimental workflow for investigation.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Zimelidine: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
2. - Wikipedia Zimelidine [[en.wikipedia.org](https://en.wikipedia.org)]
3. Zimelidine - an overview [[sciencedirect.com](https://sciencedirect.com)]
4. Zimelidine - an overview | ScienceDirect Topics [[sciencedirect.com](https://sciencedirect.com)]
5. Effects of zimeldine and its metabolites, clomipramine ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. Flu-like symptoms associated with fluoxetine overdose: a case report [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [zimelidine Guillain-Barré syndrome case reports]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547769#zimelidine-guillain-barr-syndrome-case-reports>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)